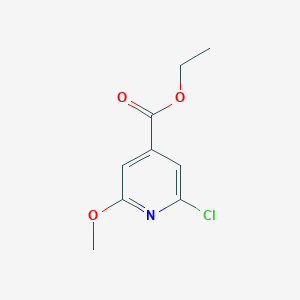
Ethyl 2-chloro-6-methoxyisonicotinate
概要
説明
Ethyl 2-chloro-6-methoxyisonicotinate is a chemical compound with the molecular formula C9H10ClNO2 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H10ClNO2 . This indicates that the molecule is composed of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 65 to 69 degrees Celsius and a boiling point of 107 degrees Celsius at 1.5 mmHg . It is soluble in methanol .科学的研究の応用
Electronic Interactions and Ester Hydrolysis
Research comparing the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates to ethyl methoxynitrobenzoates revealed insights into electronic interactions between methoxy-groups and ring nitrogen in compounds like Ethyl 2-chloro-6-methoxyisonicotinate. This study enhances understanding of substituent effects in pyridines, particularly regarding ester hydrolysis (Campbell et al., 1970).
Crystal Structures and Molecular Conformations
Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, a compound structurally similar to this compound, was studied for its molecular conformation and crystal structures. This research is pivotal in understanding how slight differences in molecular structure can significantly alter crystal structures and properties (Cobo et al., 2008).
Herbicide Metabolism and Environmental Impact
The metabolism of chloroacetamide herbicides in human and rat liver microsomes offers insights into the environmental and biological impacts of compounds related to this compound. This research is crucial for understanding the biotransformation and potential risks associated with herbicide use (Coleman et al., 2000).
Soil Adsorption and Herbicide Efficacy
The adsorption of herbicides in soil, including those structurally related to this compound, is influenced by soil properties like organic matter and clay content. This research is significant for agricultural practices and environmental management (Peter & Weber, 1985).
Phototransformation in Aqueous Solutions
Studies on the phototransformation of chlorimuron-ethyl in aqueous solutions provide insights into the environmental fate and degradation pathways of related compounds, including this compound (Choudhury & Dureja, 1996).
Platinum Complexes and Photophysical Properties
The synthesis and study of bis-cyclometalated platinum complexes using ligands related to this compound reveal important aspects of their photophysical properties. This research is key in developing new materials and understanding molecular interactions (Fuertes et al., 2012).
Methoxychlor Derivatives and Microbial Degradation
Understanding the chemistry of methoxychlor derivatives provides insights into their potential for microbial degradation and environmental impact. This is relevant for compounds like this compound in terms of environmental safety and degradation pathways (Baarschers & Vukmanich, 1986).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-chloro-6-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSXCXUUDCONKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248348 | |
| Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106719-08-8 | |
| Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106719-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

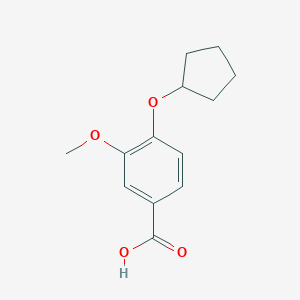
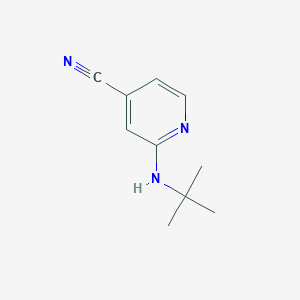

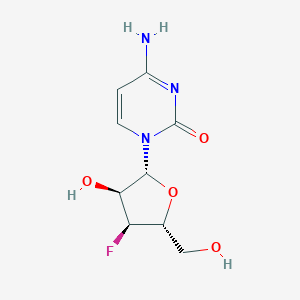
![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)


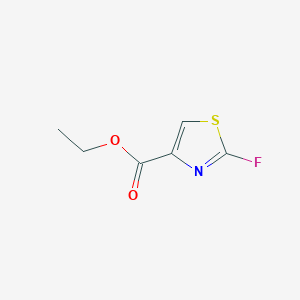
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)



